Stereochemical Purity: C30H24ClFN2O5 Possesses Fully Defined Absolute Configuration at Six Chiral Centers
C30H24ClFN2O5 is characterized by six chiral centers with specified absolute stereochemistry: (1R,2R,6R,7R,8R,12S) . This represents a fully stereodefined single enantiomer/diastereomer, in contrast to numerous commercially available 3-oxa-4,10-diazatetracyclo analogs that are supplied as racemic mixtures or unspecified stereoisomers . The stereochemical integrity of the tetracyclic core is critical for potential biological interactions, as enantiomers and diastereomers of structurally related heterocyclic scaffolds frequently exhibit divergent pharmacological profiles in receptor binding, enzyme inhibition, and cellular assays.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Six defined chiral centers: (1R,2R,6R,7R,8R,12S) configuration |
| Comparator Or Baseline | Multiple 3-oxa-4,10-diazatetracyclo analogs lacking specified stereochemistry or supplied as racemic/unresolved mixtures |
| Quantified Difference | Fully stereodefined (single stereoisomer) vs. stereochemically undefined (racemic/unresolved) |
| Conditions | Structural characterization via IUPAC nomenclature, InChI, and isomeric SMILES representation |
Why This Matters
Stereochemical definition is a prerequisite for reproducible biological studies; procurement of a fully characterized single stereoisomer eliminates the confounding variable of undefined stereochemical composition in structure-activity investigations.
